(5Z,7E)-dodeca-5,7-dien-1-ol

Pheromone Biology Field Trapping Pest Management

(5Z,7E)-dodeca-5,7-dien-1-ol (CAS 73416-71-4) is a long-chain, conjugated diene alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol. It is a key semiochemical, specifically identified as the major component of the female sex pheromone of the pine moth *Dendrolimus spectabilis* Butler and a component for the forest tent caterpillar *Malacosoma disstria*.

Molecular Formula C₁₂H₂₂O
Molecular Weight 182.3
CAS No. 73416-71-4
Cat. No. B1145893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,7E)-dodeca-5,7-dien-1-ol
CAS73416-71-4
Synonyms(5Z,7E)-5,7-Dodecadien-1-ol;  (Z5,E7-12:OH);  (E,Z)-5,7-Dodecadien-1-ol; 
Molecular FormulaC₁₂H₂₂O
Molecular Weight182.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5Z,7E)-Dodeca-5,7-dien-1-ol (CAS 73416-71-4) for Pheromone Research and Semiochemical Applications


(5Z,7E)-dodeca-5,7-dien-1-ol (CAS 73416-71-4) is a long-chain, conjugated diene alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g/mol [1]. It is a key semiochemical, specifically identified as the major component of the female sex pheromone of the pine moth *Dendrolimus spectabilis* Butler and a component for the forest tent caterpillar *Malacosoma disstria* [2][3]. This compound is a critical research tool for studying species-specific chemical communication in Lepidoptera, with its precise (5Z,7E) geometric isomerism being fundamental to its biological function. Commercial availability typically specifies a purity profile of ~90%, containing up to 10% of the (5E,7E) isomer [1].

The Inadmissibility of Substitution: Why 5,7-Dodecadien-1-ol Isomers are Not Functionally Interchangeable


Substituting (5Z,7E)-dodeca-5,7-dien-1-ol with any of its three other geometrical isomers—(5E,7Z)-, (5E,7E)-, or (5Z,7Z)-dodeca-5,7-dien-1-ol—is not scientifically valid for pheromone-related research or applications. The biological activity of these compounds is governed by strict stereochemical recognition at the level of insect olfactory receptors, leading to vastly different and often mutually exclusive behavioral outcomes. For instance, a minor change in double-bond geometry can transform a potent attractant into a behavioral inhibitor [1] or render it entirely inactive in field trapping experiments [2]. Therefore, selecting the correct isomer is not a matter of preference but an absolute prerequisite for experimental validity and successful application. The following quantitative evidence demonstrates these critical performance differences.

Quantitative Evidence for Differentiated Selection of (5Z,7E)-Dodeca-5,7-dien-1-ol


Exclusive Field Attraction: (5Z,7E)-Isomer is the Sole Active Isomer for D. spectabilis

The (5Z,7E)-isomer is the only one of the four geometrical isomers of 5,7-dodecadien-1-ol that demonstrates significant biological activity in attracting male *Dendrolimus spectabilis* moths. In a direct head-to-head field comparison, only traps baited with the (5Z,7E)-isomer captured a substantial number of male moths, whereas traps baited with the (5E,7Z)-, (5E,7E)-, or (5Z,7Z)-isomers failed to attract an appreciable number of individuals [1]. This demonstrates absolute stereochemical specificity for the target pest species.

Pheromone Biology Field Trapping Pest Management Lepidoptera

Species-Specific Role: (5Z,7E)-Isomer is a Major Component in D. spectabilis but Trace in D. houi

The biological role of (5Z,7E)-5,7-dodecadien-1-ol is highly species-specific within the *Dendrolimus* genus. In *D. spectabilis*, it is the major pheromone component, with female glands containing a ~5:1 ratio of the (5Z,7E)-isomer relative to the (5E,7Z)-isomer [1]. Conversely, in the sympatric species *D. houi*, (5Z,7E)-5,7-dodecadien-1-ol is present only in trace quantities, while the (5E,7Z)-isomer dominates as the major pheromone component at 14.7 ± 12.9 ng per female [2].

Chemical Ecology Pheromone Identification GC-EAG Dendrolimus spp.

Stereochemical Purity Profile: Commercial Product Contains ~10% (5E,7E) Isomer

Commercially available (5Z,7E)-dodeca-5,7-dien-1-ol is typically specified with a purity of ~90%, with the primary impurity being up to 10% of the (5E,7E) isomer [1]. This purity profile is a critical factor for experimental design and data interpretation. For comparison, a patented synthesis route for the compound achieves a stereochemical purity of 94% with an overall yield of 20% [2], highlighting the synthetic challenge and the commercial standard.

Analytical Chemistry Quality Control Isomer Purity Procurement

Inhibitory vs. Attractive Activity: A General Principle for Dodecadienol Isomers

The principle of isomer-specific biological activity for conjugated diene alcohols is well-established across Lepidoptera. For the codling moth (*Cydia pomonella*), the (E,Z)- and (Z,Z)-isomers of 8,10-dodecadien-1-ol act as potent behavioral *inhibitors* of male attraction when added to the main pheromone component (E,E)-8,10-dodecadien-1-ol, while the (Z,E)-isomer induces a slight increase in attraction [1]. This demonstrates that a single change in double-bond geometry can reverse the sign of the behavioral response from attraction to inhibition.

Olfactory Reception Behavioral Inhibition Pheromone Blends Tortricidae

Defined Application Scenarios for (5Z,7E)-Dodeca-5,7-dien-1-ol Based on Quantitative Evidence


Monitoring and Management of the Pine Moth (Dendrolimus spectabilis)

This is the primary and most validated application for (5Z,7E)-dodeca-5,7-dien-1-ol. As established, it is the only isomer that effectively attracts male *D. spectabilis* moths in field trapping experiments [1]. Procurement of this specific isomer is mandatory for developing effective monitoring lures or mating disruption dispensers for this economically significant pine forest pest. Using any other isomer will result in trap catch failure.

Research on Forest Tent Caterpillar (Malacosoma disstria) Chemical Ecology

This compound is a documented component of the sex pheromone blend of the forest tent caterpillar, *Malacosoma disstria* [2]. Research focused on identifying the full pheromone blend, studying olfactory receptor specificity, or developing species-specific attractants for this North American defoliator requires the pure (5Z,7E)-isomer as a standard and potential blend component.

Comparative Olfaction and Pheromone Receptor Studies in Lepidoptera

The strict isomer-specificity of this compound makes it an ideal tool for fundamental research in insect olfaction. Experiments designed to probe the molecular determinants of odorant receptor (OR) binding can use (5Z,7E)-dodeca-5,7-dien-1-ol as a defined ligand to compare against the inactive (5E,7Z)- or (5E,7E)-isomers. Such studies are crucial for understanding the evolution of pheromone communication and for the rational design of novel pest control agents.

Synthesis of Pheromone Derivatives and Analogs

The terminal hydroxyl group provides a handle for further synthetic elaboration. This compound serves as a key intermediate for producing other semiochemicals, such as its corresponding acetate and propionate esters, which are also components of *D. spectabilis* and other moth pheromone blends [3]. The stereochemical integrity of the (5Z,7E)-diene system must be maintained during these reactions, making the procurement of high-purity starting material essential for successful derivatization.

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